2-Chloro-7-nitrodibenzo[b,d]furan
Description
2-Chloro-7-nitrodibenzo[b,d]furan is a halogenated and nitro-substituted derivative of dibenzofuran, a fused aromatic system consisting of two benzene rings connected via a furan oxygen atom. The compound features a chlorine atom at the 2-position and a nitro (-NO₂) group at the 7-position. This structural modification significantly alters its electronic, chemical, and physical properties compared to unsubstituted dibenzofuran. Such derivatives are of interest in materials science, particularly in organic electronics, and as intermediates in pharmaceutical synthesis due to their unique reactivity and stability .
Key characteristics:
- Molecular formula: C₁₂H₆ClNO₂ (calculated molecular weight: ~247.64 g/mol).
- Substituent effects: The electron-withdrawing nitro group enhances electrophilic reactivity, while the chlorine atom contributes to steric hindrance and influences solubility .
- Potential applications: Precursor for OLED materials, agrochemicals, or pharmaceuticals .
Properties
CAS No. |
51596-37-3 |
|---|---|
Molecular Formula |
C12H6ClNO3 |
Molecular Weight |
247.63 g/mol |
IUPAC Name |
2-chloro-7-nitrodibenzofuran |
InChI |
InChI=1S/C12H6ClNO3/c13-7-1-4-11-10(5-7)9-3-2-8(14(15)16)6-12(9)17-11/h1-6H |
InChI Key |
NXKWQSCYUQXASN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-nitrodibenzo[b,d]furan typically involves the nitration of dibenzofuran followed by chlorination. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the dibenzofuran ring. Subsequent chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: While specific industrial production methods for 2-Chloro-7-nitrodibenzo[b,d]furan are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive chemicals involved.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7-nitrodibenzo[b,d]furan can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and nitro groups can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed:
Substitution: Products with various functional groups replacing the chlorine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Quinone derivatives and other oxidized forms.
Scientific Research Applications
2-Chloro-7-nitrodibenzo[b,d]furan has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-7-nitrodibenzo[b,d]furan and its derivatives largely depends on the specific application and target. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, derivatives of dibenzofuran have been studied as inhibitors of lactate dehydrogenase, an enzyme involved in glycolysis .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below summarizes key dibenzofuran derivatives with substitutions at positions 2 and/or 7, highlighting their molecular features, applications, and research findings.
Electronic and Reactivity Differences
- Nitro vs. Halogen substituents : The nitro group at position 7 increases electron deficiency, enhancing susceptibility to nucleophilic attack compared to halogen-only derivatives (e.g., 2-chlorodibenzofuran) .
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability may improve charge transport in OLED applications compared to chlorine .
- Sulfonyl chloride functionality : Introduces a highly reactive site for further functionalization, enabling use in drug discovery .
Toxicity and Environmental Impact
- The nitro group in 2-chloro-7-nitrodibenzo[b,d]furan may exacerbate toxicity due to metabolic activation into reactive intermediates .
- Environmental persistence : Chlorinated derivatives (e.g., 2-chlorodibenzofuran) are monitored as environmental contaminants due to bioaccumulation risks .
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